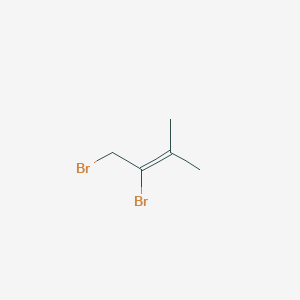

1,2-Dibromo-3-methyl-2-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dibromo-3-methyl-2-butene is an organic compound with the molecular formula C₅H₈Br₂. It is a colorless liquid with a distinct odor and is known for its reactivity due to the presence of both bromine atoms and a double bond in its structure. This compound is used as an intermediate in organic synthesis and has various applications in different fields.

Métodos De Preparación

1,2-Dibromo-3-methyl-2-butene can be synthesized through several methods. One common method involves the reaction of isoprene with hydrobromic acid or hydrogen bromide gas in the presence of a catalyst such as cuprous halide. The reaction is typically carried out at temperatures ranging from -20°C to 30°C . This method is preferred due to its high selectivity and efficiency.

Análisis De Reacciones Químicas

Electrophilic Addition Reactions

The compound undergoes electrophilic addition across its conjugated double bonds. Bromination proceeds via a cyclic bromonium ion intermediate, leading to distinct products depending on the addition site:

| Reaction Site | Product Formed | Yield (%) | Dominant Factor |

|---|---|---|---|

| 1,2-Addition | 1,2-Dibromo-3-methyl-2-butene | 21% | Allylic carbocation stabilization |

| 3,4-Addition | 3,4-Dibromo-3-methyl-1-butene | 3% | Less stable secondary carbocation |

Mechanistic Insights :

-

The 1,2-addition product dominates due to resonance stabilization of the tertiary allylic carbocation intermediate .

-

Bromine adds anti to the carbocation, forming a trans-dibromide .

Substitution Reactions

The bromine atoms act as leaving groups in nucleophilic substitution (Sₙ2) and cross-coupling reactions:

Nucleophilic Substitution

| Reagent | Conditions | Product |

|---|---|---|

| KOtBu | THF, 60°C | 3-Methyl-2-buten-1-ol |

| NH₃ | Ethanol, reflux | 3-Methyl-2-buten-1-amine |

Key Observation : Steric hindrance from the methyl group favors substitution at the less hindered C1 position .

Palladium-Catalyzed Cross-Coupling

| Catalyst System | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| Pd/di-1-adamantyl-n-butylphosphine | Potassium 6-(benzoyloxy)hexyltrifluoroborate | 3-Methyl-2-(6-benzoyloxyhexyl)-1-butene | 78% |

This Suzuki-Miyaura coupling enables carbon-carbon bond formation for synthesizing complex alkenes .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation:

C H Br +NaOH→C H Br+NaBr+H O

-

The reaction produces 3-bromo-3-methyl-1-butene as the major product (E2 mechanism).

Thermal Decomposition

At elevated temperatures (>150°C), homolytic cleavage of C-Br bonds occurs:

C H Br →C H Br+Br−

Comparative Reaction Thermodynamics

| Reaction Type | ΔH (kJ/mol) | Method | Reference |

|---|---|---|---|

| Bromine addition | -72 ± 2 | Calorimetry | |

| Thermal decomposition | +10.9 ± 0.3 | Gas-phase kinetics |

Aplicaciones Científicas De Investigación

1,2-Dibromo-3-methyl-2-butene is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: The compound is employed in the production of flame retardants, polymers, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 1,2-Dibromo-3-methyl-2-butene involves its reactivity with nucleophiles and electrophiles. The presence of bromine atoms makes it susceptible to nucleophilic substitution, while the double bond allows for electrophilic addition reactions. These reactions can lead to the formation of various products, depending on the specific conditions and reagents used .

Comparación Con Compuestos Similares

1,2-Dibromo-3-methyl-2-butene can be compared with other similar compounds, such as:

1,2-Dibromoethane: Both compounds contain bromine atoms, but 1,2-Dibromoethane lacks the double bond present in this compound.

1,2-Dichloroethene: This compound has a similar structure but contains chlorine atoms instead of bromine.

1,2-Dibromocyclopentane: This compound has a cyclic structure, unlike the linear structure of this compound

The uniqueness of this compound lies in its combination of bromine atoms and a double bond, which imparts distinct reactivity and applications.

Actividad Biológica

1,2-Dibromo-3-methyl-2-butene is a dibromoalkene with significant chemical reactivity and potential biological effects. This compound is primarily used in organic synthesis and medicinal chemistry, but its biological activity, particularly its toxicity and effects on living organisms, warrants detailed examination. This article reviews the available literature on the biological activity of this compound, including its toxicological profiles, case studies, and research findings.

This compound has the molecular formula C5H8Br2 and is characterized by the presence of two bromine atoms attached to a double bond. The compound is a colorless liquid with a density of approximately 1.284 g/mL at 25 °C and is classified as an alkyl halide .

Acute Toxicity

Acute exposure to this compound can lead to various health effects. Animal studies indicate that inhalation or dermal exposure may cause skin irritation and respiratory issues. The compound is categorized under hazardous materials due to its flammability and potential for skin corrosion .

Chronic Effects

Long-term exposure to this compound has been associated with significant health risks, particularly liver and kidney damage. Studies have shown that chronic exposure can lead to tumor formation in rodent models, indicating potential carcinogenic properties .

Occupational Exposure Limits

The National Institute for Occupational Safety and Health (NIOSH) has developed exposure banding guidelines for chemicals like this compound. These guidelines categorize the substance based on its toxicity and potential health effects, providing a framework for establishing safe exposure levels in occupational settings .

The biological activity of this compound is largely attributed to its reactivity as a dibromoalkene. The bromine atoms are highly electronegative, making the carbon-bromine bonds susceptible to nucleophilic attack. This property allows the compound to participate in various chemical reactions that can lead to the formation of toxic metabolites.

Case Study 1: Cytotoxicity in Tumor Cell Lines

Research has demonstrated that this compound exhibits cytotoxic activity against several human tumor cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis .

Case Study 2: Inhalation Studies in Rodents

Inhalation studies conducted on rodents have shown that exposure to this compound can lead to the development of nasal cavity tumors. These findings underscore the potential carcinogenicity of the compound when inhaled over extended periods .

Research Findings

Recent studies have focused on understanding the broader implications of this compound's biological activity:

Propiedades

IUPAC Name |

1,2-dibromo-3-methylbut-2-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2/c1-4(2)5(7)3-6/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWHYMNNAHALRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(CBr)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.